XLogP3 and Hydrogen Bond Acceptor Capacity of 2-(2-Methoxyethoxy)acetyl chloride Versus Methoxyacetyl chloride and Acetyl chloride
The target compound exhibits a computed XLogP3 of 0.5, which positions it between the more lipophilic methoxyacetyl chloride (XLogP3 estimated at ~0.65 based on analog data) and the more polar regime required for aqueous compatibility [1]. Critically, 2-(2-methoxyethoxy)acetyl chloride possesses 3 hydrogen bond acceptor sites versus only 2 for methoxyacetyl chloride and 1 for acetyl chloride, directly reflecting the additional ether oxygen in the ethylene glycol spacer [1][2]. This structural feature provides a quantifiable increase in aqueous solvation capacity for conjugated products, which is absent in non-PEGylated acyl chlorides.
| Evidence Dimension | Computed lipophilicity and H-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 0.5; H-bond acceptors = 3; TPSA = 35.5 Ų |
| Comparator Or Baseline | Methoxyacetyl chloride: H-bond acceptors = 2 (estimated); Acetyl chloride: XLogP3 = 0.8 (PubChem), H-bond acceptors = 1 |
| Quantified Difference | Target vs. acetyl chloride: ΔXLogP3 = -0.3 (more polar); Target vs. methoxyacetyl chloride: +1 H-bond acceptor |
| Conditions | Computed values from PubChem 2.2/2025.04.14 release; XLogP3 3.0 algorithm |
Why This Matters
For procurement decisions in drug conjugate or probe design, the additional H-bond acceptor and lower XLogP3 directly translate into measurably improved aqueous solubility of the resulting conjugates, reducing the need for formulation additives.
- [1] PubChem. (2026). Compound Summary for CID 7010338: 2-(2-Methoxyethoxy)acetyl chloride. Computed Properties: XLogP3-AA = 0.5, H-bond Acceptor Count = 3, TPSA = 35.5 Ų. View Source
- [2] PubChem. (2019). Compound Summary: Acetyl chloride. Computed Properties: XLogP3-AA = 0.8. View Source
